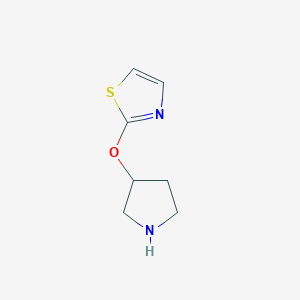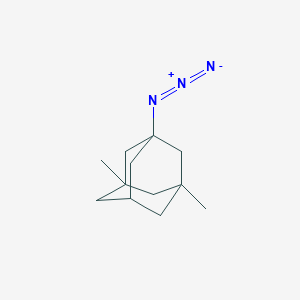
1-Azido-3,5-dimethyl-adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. It is a nitrogen-containing heterocyclic compound with the adamantane core. The molecular formula of this compound is C12H13D6N3, and it has a molecular weight of 211.34 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The reaction conditions often involve the use of solvents like chloroform and temperatures maintained at -20°C . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented
Common reagents used in these reactions include hydrogen gas, catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications:
Chemistry: It is used in the development of new synthetic methodologies and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 involves its interaction with molecular targets through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The molecular pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: Lacks the methyl groups present in 1-Azido-3,5-dimethyladamantane-d6, making it less sterically hindered.
3,5-Dimethyladamantane: Does not contain the azido group, limiting its reactivity in certain chemical reactions.
1-Azido-3,5-dimethyladamantane: The non-deuterated version of 1-Azido-3,5-dimethyladamantane-d6, which may have different isotopic labeling applications
These comparisons highlight the uniqueness of 1-Azido-3,5-dimethyladamantane-d6, particularly its deuterated nature and the presence of both azido and methyl groups.
Properties
IUPAC Name |
1-azido-3,5-dimethyladamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQAPSVRBSXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

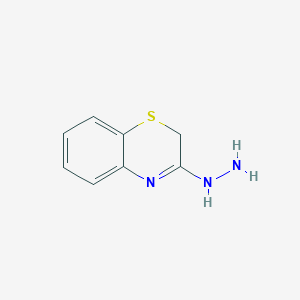
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)


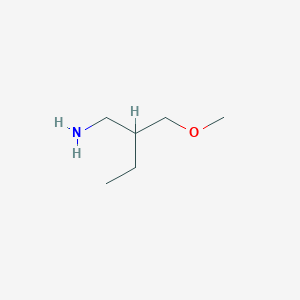
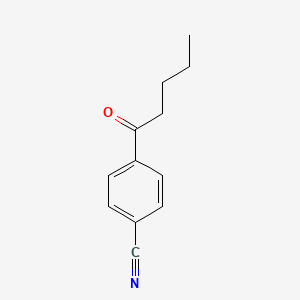
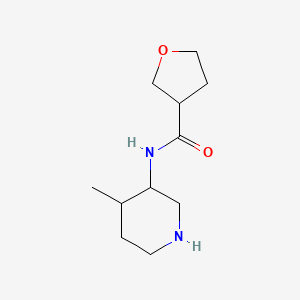
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)

